REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:10]([O-])=O)=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[H][H]>CO.[Pd]>[NH2:10][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([OH:8])=[CH:5][C:4]=1[OH:9]
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Name
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5-methyl-4-nitrobenzene-1,3-diol
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Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=C(C1)O)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down i.vac
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |